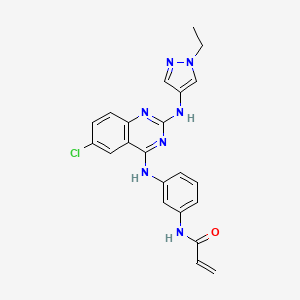
Egfr T790M/L858R/ack1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr T790M/L858R/ack1-IN-1 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) mutations T790M and L858R, as well as activated Cdc42-associated kinase 1 (ACK1). This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where resistance to first-generation EGFR inhibitors often arises due to the T790M mutation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R/ack1-IN-1 involves the design and optimization of aminoquinazoline derivatives. The process typically includes multiple steps of organic synthesis, such as nucleophilic substitution and cyclization reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The process would also include rigorous purification steps, such as crystallization and chromatography, to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr T790M/L858R/ack1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common in the synthesis process, substitution reactions help in the formation of the final compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound. These intermediates are crucial for the compound’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Egfr T790M/L858R/ack1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Wirkmechanismus
Egfr T790M/L858R/ack1-IN-1 exerts its effects by binding to the ATP-binding pocket of the EGFR and ACK1 kinases, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the AKT pathway, which are crucial for cell proliferation and survival . The compound’s dual inhibition mechanism is particularly effective in overcoming resistance mechanisms that arise in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation but not ACK1.
Gefitinib: A first-generation EGFR inhibitor, effective against L858R mutation but not T790M.
Afatinib: A second-generation EGFR inhibitor with broader activity but less specificity for T790M
Uniqueness
Egfr T790M/L858R/ack1-IN-1 is unique due to its dual inhibition of both EGFR and ACK1, making it highly effective against resistant NSCLC. This dual targeting approach helps in overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Eigenschaften
Molekularformel |
C22H20ClN7O |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
N-[3-[[6-chloro-2-[(1-ethylpyrazol-4-yl)amino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29) |
InChI-Schlüssel |
FCHNDUSRWAGJES-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


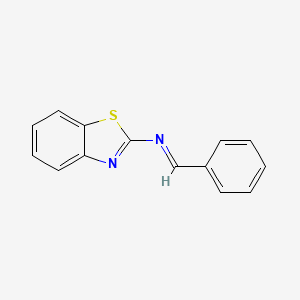
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
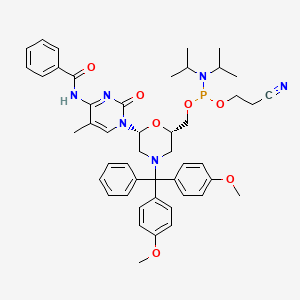
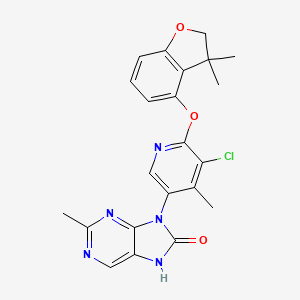
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
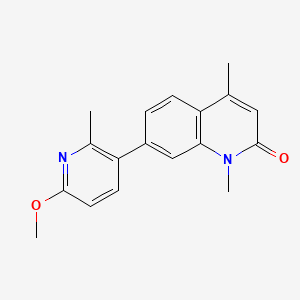

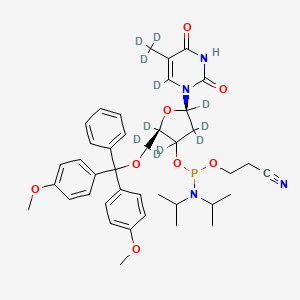
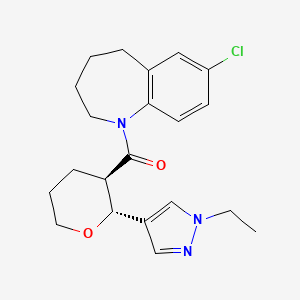
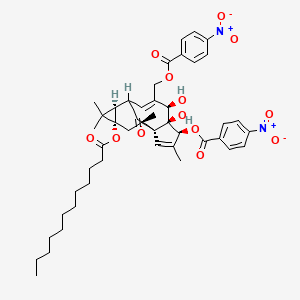
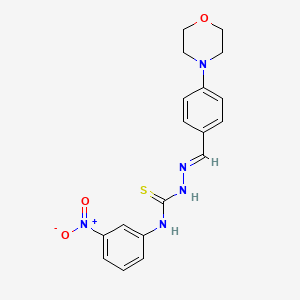
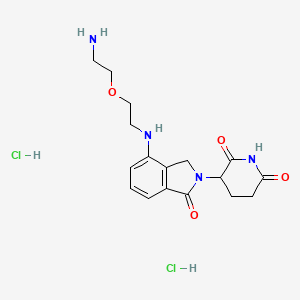
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
